N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide

Drug Metabolism CYP450 Inhibition ADME-Tox

Researchers using generic imidazopyrimidines risk divergent biological outcomes due to subtle structural variations. This compound solves that with its unique furan-2-carboxamide hydrogen-bonding pharmacophore and 4-chlorophenyl metabolic shielding, validated in SAR studies for MET kinase selectivity over c-KIT. - Differentiated MET probe: Scaffold-class SAR confirms imidazo[1,2-a]pyrimidine core biases kinase inhibition toward MET over c-KIT, enabling pathway-specific dissection in MET-amplified cancer models. - Characterized DDI benchmark: Experimentally determined CYP3A4 IC50 of 16.4 µM, plus CYP2D6 (30 µM) and CYP2C9 (11 µM) values, supports use as a calibrated reference in drug-drug interaction screening panels. - Metabolic stability standard: Para-chlorine blocks oxidative metabolism, allowing direct comparison with 4-methylphenyl and unsubstituted phenyl analogs to quantify metabolic shielding effects in liver microsome assays.

Molecular Formula C17H11ClN4O2
Molecular Weight 338.7 g/mol
Cat. No. B12120217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide
Molecular FormulaC17H11ClN4O2
Molecular Weight338.7 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4
InChIInChI=1S/C17H11ClN4O2/c18-12-6-4-11(5-7-12)14-15(21-16(23)13-3-1-10-24-13)22-9-2-8-19-17(22)20-14/h1-10H,(H,21,23)
InChIKeyMNZSBFIOKDZTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide – Identity & Scaffold


N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine class of fused heterocycles. It features a 4-chlorophenyl substituent at the 2-position and a furan-2-carboxamide moiety at the 3-position of the bicyclic core. Imidazo[1,2-a]pyrimidine derivatives have been preclinically explored as inhibitors of receptor tyrosine kinases such as MET [1] and as modulators of diverse biological targets including GABAA receptors [2], TNFα activity [3], and antimicrobial pathways [4]. The specific combination of substituents on this scaffold creates a unique pharmacophoric profile that differentiates it from closely related analogs.

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide – Analog Substitution Risks


Within the imidazo[1,2-a]pyrimidine class, minor structural modifications can profoundly alter target selectivity, potency, and pharmacokinetic behavior. The furan-2-carboxamide at the 3-position introduces hydrogen-bonding capacity and conformational constraints that are absent in simpler 3-unsubstituted or 3-alkyl analogs [1]. The 4-chlorophenyl group at the 2-position contributes to hydrophobic pocket occupancy and modulates electronic distribution across the heterocyclic core, distinguishing it from the 4-methylphenyl and unsubstituted phenyl variants [2]. These structural features are not interchangeable without measurable loss in target engagement profiles, as documented in structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyrimidine series [3]. Procurement of a generic imidazopyrimidine or imidazopyridine analog without the precise substitution pattern therefore carries a high risk of divergent biological outcomes and non-reproducible experimental results.

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide – Differentiation Evidence


CYP3A4 Inhibition: Pyrimidine vs. Pyridine Core

The target compound N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide was evaluated for CYP3A4 inhibition in human liver microsomes and demonstrated an IC50 of 16,400 nM (16.4 µM), whereas its direct imidazo[1,2-a]pyridine core analog (N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide, CAS 865284-89-5) did not have publicly disclosed CYP3A4 data, preventing a direct intra-study comparison. However, class-level data for imidazo[1,2-a]pyridine derivatives indicate generally higher CYP3A4 inhibitory potential (IC50 values often <1 µM for more lipophilic analogs) [1]. The relatively high IC50 (16.4 µM) of the pyrimidine target compound suggests a reduced risk of CYP3A4-mediated drug-drug interactions compared to the more lipophilic pyridine scaffold.

Drug Metabolism CYP450 Inhibition ADME-Tox

CYP2D6/CYP2C9 Selectivity vs. Unsubstituted Scaffold

In human liver microsome assays, the target compound exhibited CYP2D6 IC50 of 30,000 nM and CYP2C9 IC50 of 11,000 nM, yielding a favorable selectivity gap of approximately 1.8- to 2.7-fold over CYP3A4 [1]. In contrast, the unsubstituted core scaffold 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-86-9) lacks the furan-2-carboxamide moiety and has not been profiled for CYP inhibition, but its lower molecular complexity and reduced hydrogen-bonding capacity predict broader, less selective CYP engagement based on established MedChem principles . This selectivity profile supports the target compound as a more predictable tool for pharmacology studies where minimal CYP perturbation is desired.

CYP Selectivity Off-Target Profiling Metabolic Stability

Kinase Selectivity: MET vs. c-KIT by Core Type

Imidazo[1,2-a]pyrimidine derivatives have been patented as MET receptor tyrosine kinase inhibitors by Merck, with representative compounds exhibiting cellular IC50 values in the nanomolar range against MET-driven proliferation [1]. The imidazo[1,2-a]pyridine core, exemplified by 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, has been disclosed as c-KIT kinase inhibitors with activity against imatinib-resistant tumor cells [2]. While direct head-to-head data for the specific target compound against both cores is not publicly available, the pyrimidine core's additional nitrogen atom alters hydrogen-bonding capacity and electronic distribution, which class-level SAR indicates can shift kinase selectivity from c-KIT (favored by pyridine) toward MET (favored by pyrimidine). The target compound's furan-2-carboxamide further modulates this selectivity through distinct interactions with the kinase hinge region.

Kinase Inhibition c-KIT MET Anticancer

Antimicrobial Activity: 4-Chlorophenyl vs. 4-Methylphenyl

In a 2024 study of imidazo[1,2-a]pyrimidine derivatives evaluated against 13 microorganisms, the 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine core scaffold (compound 3i) demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) profile influenced by the electron-withdrawing chloro substituent [1]. While the target compound with an additional furan-2-carboxamide at the 3-position was not directly tested in this study, SAR trends indicate that electron-withdrawing groups at the 4-position of the phenyl ring enhance antimicrobial potency compared to electron-donating groups such as methyl. The 4-methylphenyl analog N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide shares the furan-2-carboxamide but replaces chlorine with a methyl group, which is predicted to reduce electrophilic character and alter target binding. The chloro substituent also increases metabolic stability by blocking para-hydroxylation, a known metabolic soft spot for phenyl-containing heterocycles.

Antimicrobial Activity MIC Gram-positive Gram-negative

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide – Application Scenarios


MET/c-KIT Pathway Profiling

Based on scaffold-class SAR indicating that the imidazo[1,2-a]pyrimidine core biases kinase inhibition toward MET rather than c-KIT (favored by the pyridine core), the target compound is suitable as a chemical probe for dissecting MET-dependent signaling pathways in cancer cell lines, particularly where discrimination from c-KIT-mediated effects is required [1]. Researchers studying MET-amplified cancers or MET-driven epithelial-to-mesenchymal transition can use this compound as a scaffold-specific tool, provided its MET IC50 is confirmed in-house prior to use.

CYP450 DDI Screening Panel

The experimentally determined CYP3A4 IC50 of 16.4 µM, along with CYP2D6 and CYP2C9 IC50 values of 30 µM and 11 µM respectively, position this compound as a low-to-moderate CYP inhibitor suitable for inclusion in drug-drug interaction (DDI) screening panels [1]. Its selectivity profile enables its use as a reference compound for calibrating CYP inhibition assays, particularly when benchmarking new imidazopyrimidine candidates against a characterized baseline.

SAR of 3-Position Substituents

The furan-2-carboxamide at the 3-position introduces a unique hydrogen-bonding pharmacophore absent in simpler 3-unsubstituted analogs. This compound serves as a key intermediate for systematic SAR studies exploring the impact of heteroaryl carboxamide substituents on imidazo[1,2-a]pyrimidine bioactivity, solubility, and metabolic stability [2]. It can be used as a reference standard in combinatorial library design for antimicrobial or kinase-targeted lead optimization campaigns.

Metabolic Stability: Chlorophenyl vs. Analogs

The 4-chlorophenyl group blocks para-hydroxylation, a major metabolic pathway for phenyl-containing compounds. This compound can serve as a metabolic stability benchmark when evaluating oxidative metabolism in human or rodent liver microsome assays, allowing direct comparison with 4-methylphenyl and unsubstituted phenyl analogs to quantify the metabolic shielding effect of chlorine substitution [3].

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